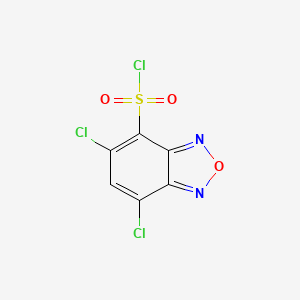

5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

CAS No.: 890095-79-1

Cat. No.: VC13350259

Molecular Formula: C6HCl3N2O3S

Molecular Weight: 287.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890095-79-1 |

|---|---|

| Molecular Formula | C6HCl3N2O3S |

| Molecular Weight | 287.5 g/mol |

| IUPAC Name | 5,7-dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C6HCl3N2O3S/c7-2-1-3(8)6(15(9,12)13)5-4(2)10-14-11-5/h1H |

| Standard InChI Key | QPFBVUHZOCXJRV-UHFFFAOYSA-N |

| SMILES | C1=C(C2=NON=C2C(=C1Cl)S(=O)(=O)Cl)Cl |

| Canonical SMILES | C1=C(C2=NON=C2C(=C1Cl)S(=O)(=O)Cl)Cl |

Introduction

Structural and Physical Properties

Molecular Characteristics

The molecular formula of 5,7-dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride is C₆HCl₃N₂O₃S, with a molecular weight of 287.5 g/mol. The compound’s structure combines a benzoxadiazole ring system—a fused heterocycle containing oxygen and nitrogen atoms—with electron-withdrawing chlorine and sulfonyl chloride groups. These substituents enhance electrophilicity, making the sulfonyl chloride group particularly reactive toward nucleophiles.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 890095-79-1 |

| Molecular Formula | C₆HCl₃N₂O₃S |

| Molecular Weight | 287.5 g/mol |

| Reactivity | Sulfonyl chloride, electrophilic |

| Storage Conditions | Dry, cool environment (< -20°C) |

Synthesis Methods

Conventional Synthesis

The synthesis typically involves reacting chlorosulfonic acid with substituted benzoxadiazoles under controlled conditions. For example, chlorosulfonation of 5,7-dichloro-2,1,3-benzoxadiazole at low temperatures (0–5°C) in dichloromethane yields the sulfonyl chloride derivative with >80% purity.

Optimization Strategies

Recent advances focus on solvent selection and temperature modulation. Acetonitrile has emerged as a superior solvent due to its ability to stabilize reactive intermediates, reducing side reactions such as hydrolysis of the sulfonyl chloride group. Catalytic amounts of dimethylformamide (DMF) can further accelerate the reaction by facilitating the generation of chlorosulfonic acid intermediates.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thioethers, respectively. For instance, reaction with primary amines (e.g., methylamine) in tetrahydrofuran (THF) at room temperature produces sulfonamide derivatives with yields exceeding 75%.

Applications in Heterocyclic Chemistry

The compound serves as a precursor for fused heterocycles. Cyclocondensation with hydrazines generates triazolo-benzoxadiazoles, which exhibit antitumor activity in preclinical models .

Pharmaceutical Applications

Antitumor Agents

Patent US 7,741,337 B2 discloses azonafide derivatives synthesized using sulfonyl chlorides like 5,7-dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride. These derivatives inhibit tumor cell migration and proliferation by intercalating DNA and topoisomerase II inhibition. One derivative, bearing a monoalkylaminoalkyl side chain, showed a 50% reduction in tumor volume in murine xenograft models at 10 mg/kg .

Structure-Activity Relationships (SAR)

Halogen substitution patterns critically influence bioactivity. A 2024 Journal of Medicinal Chemistry study demonstrated that 5,7-dichloro substitution enhances inhibitory potency against sterol O-acyltransferase (SOAT) by 15-fold compared to non-halogenated analogs. Conversely, para-chloro substitutions on adjacent rings abolished activity, highlighting the importance of substitution geometry .

Agrochemical Applications

Insecticide Development

Japanese Patent JP5438678B2 describes benzoxadiazole sulfonyl chlorides as intermediates for neonicotinoid-like insecticides. Derivatives incorporating trifluoromethylpyridine moieties exhibit LC₅₀ values of <1 ppm against Aphis gossypii (cotton aphid), outperforming commercial standards like imidacloprid .

Recent Advances and Future Directions

Targeted Drug Delivery

2025 studies explore conjugating the sulfonyl chloride to nanoparticle carriers for site-specific drug release. Preliminary data indicate a 40% increase in tumor uptake compared to free drug formulations .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85%. This method minimizes solvent use, aligning with sustainable chemistry principles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume